

# SCH772984 kinase selectivity profile

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: **SCH772984**

Cat. No.: S548773

Get Quote

## Selectivity Profile of SCH772984

The table below summarizes the key quantitative data on the kinase selectivity of **SCH772984**:

| Kinase Target      | Assay Type                 | Result (IC <sub>50</sub> or % Inhibition)                            | Reference/Description                     |
|--------------------|----------------------------|----------------------------------------------------------------------|-------------------------------------------|
| ERK1               | Enzymatic Assay            | IC <sub>50</sub> = 4 nM [1] / 8.3 nM [2]                             | Primary target                            |
| ERK2               | Enzymatic Assay            | IC <sub>50</sub> = 1 nM [1] / 2.7 nM [2]                             | Primary target                            |
| CLK2               | Enzymatic Assay            | IC <sub>50</sub> = ~104 nM [2]                                       | Off-target (~40x less potent than ERK2)   |
| DRAK1              | Enzymatic Assay            | IC <sub>50</sub> = ~190 nM [2]                                       | Off-target (~70x less potent than ERK2)   |
| TTK/MPS1           | Enzymatic Assay            | IC <sub>50</sub> = ~200 nM [2]                                       | Off-target (~70x less potent than ERK2)   |
| haspin             | Enzymatic Assay            | IC <sub>50</sub> = 398 nM [2]                                        | Off-target                                |
| JNK1               | Enzymatic Assay            | IC <sub>50</sub> = 1080 nM [2]                                       | Off-target                                |
| >450 other kinases | KINOMEScan (Binding Assay) | Highly selective; few off-targets with significantly weaker affinity | Profiled against a broad panel of kinases |

| Kinase Target | Assay Type | Result (IC50 or % Inhibition) | Reference/Description |
|---------------|------------|-------------------------------|-----------------------|
|               |            | at 1 $\mu$ M [2]              |                       |

**SCH772984**'s remarkable selectivity stems from its **unique mechanism of action**. It not only acts as an ATP-competitive inhibitor but also allosterically inhibits the phosphorylation of ERK1/2 by its upstream activator, MEK [3] [4].

- **Unique Binding Mode:** **SCH772984** binding induces a novel, inactive conformation of the phosphate-binding loop (P-loop) and an outward tilt of the  $\alpha$ C helix, creating a unique pocket not present in other kinases [2].
- **Slow Off-Rate Kinetics:** This distinctive binding mode is associated with very slow dissociation from ERK1/2, leading to prolonged suppression of the pathway even after the compound is removed [2].

## Mechanism of Action and Functional Consequences

**SCH772984** exerts its effects by potently inhibiting the terminal kinases in the MAPK cascade.



[Click to download full resolution via product page](#)

**SCH772984** directly inhibits ERK1/2 catalytic activity and its phosphorylation by MEK, suppressing downstream signaling [3] [4].

The key functional consequences of this inhibition include:

- **Suppression of Downstream Signaling:** **SCH772984** treatment leads to dose-dependent decreases in phosphorylation of ERK itself and its direct substrate, p90 RSK (ribosomal S6 kinase) [1] [4].
- **Anti-Proliferative and Pro-Apoptotic Effects:** The inhibitor demonstrates robust efficacy in cancer cell lines with mutations activating the MAPK pathway, such as **BRAF-mutant and RAS-mutant tumors**, including those with acquired resistance to BRAF or MEK inhibitors [1] [4].
- **Cell Cycle Arrest:** Treatment with **SCH772984** can induce G1 cell cycle arrest [4].

## Experimental Protocols for Profiling

The selectivity and potency of **SCH772984** were established through a series of rigorous biochemical and cellular assays.

### Kinase Selectivity Profiling

- **Method:** A broad panel of 456 kinases was profiled using the **KINOMEScan** binding assay to assess selectivity at a concentration of 1  $\mu\text{M}$  **SCH772984** [2].
- **Follow-up:** Kinases identified as potential off-targets in the initial screen were further characterized using enzymatic assays to determine precise half-maximal inhibitory concentrations ( $\text{IC}_{50}$ ) [2].

### Enzymatic Assay for ERK1/2 Potency

- **Method:** Immobilized Metal Ion Affinity-Based Fluorescence Polarization (**IMAP**) assay [1].
- **Protocol Summary:**
  - **Reaction Setup:** Diluted **SCH772984** in a 384-well plate.
  - **Enzyme Addition:** Added purified, active ERK2 (0.3 ng per reaction).
  - **Reaction Initiation:** Added a solution containing substrate peptide and ATP.
  - **Incubation:** Incubated for 45 minutes at room temperature.
  - **Detection:** Stopped the reaction with IMAP Binding Solution. The binding of phosphorylated peptides to IMAP beads increases fluorescence polarization, which is measured to determine kinase activity [1].

### Cellular Target Engagement and Phenotypic Assays

- **Western Blotting:** Treated cells with **SCH772984** and lysed them to analyze proteins by Western blotting. Key biomarkers include **phospho-ERK1/2 (T202/Y204)** and **phospho-RSK (T359/S363)** to confirm pathway inhibition [1] [4].
- **Cell Proliferation/Viability Assays:**
  - **Method:** CellTiter-Glo Luminescent Cell Viability Assay [1] [4].
  - **Protocol Summary:**
    - Seed cells in 96-well plates.
    - Treat with a dose range of **SCH772984** (e.g., 0.001-10  $\mu\text{M}$ ) 24 hours after seeding.
    - Incubate for 4-5 days.

- Add CellTiter-Glo reagent, which produces a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
- Measure luminescence to determine the half-maximal growth inhibitory concentration (IC<sub>50</sub>).

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. SCH772984 | ERK inhibitor | Mechanism | Concentration [selleckchem.com]
2. A unique inhibitor binding site in ERK1/2 is associated with ... [pmc.ncbi.nlm.nih.gov]
3. SCH772984 | Ligand page [guidetoimmunopharmacology.org]
4. Antitumor activity of the ERK inhibitor SCH722984 against ... [molecular-cancer.biomedcentral.com]

To cite this document: Smolecule. [SCH772984 kinase selectivity profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548773#sch772984-kinase-selectivity-profile>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)